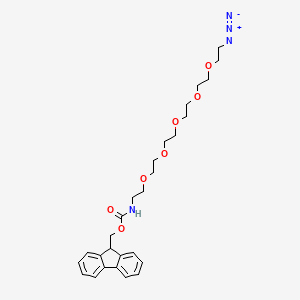
Fmoc-N-amido-PEG5-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-amido-PEG5-azide is a compound that belongs to the class of PEG-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG5-azide typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to introduce the PEG5 spacer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Fmoc-N-amido-PEG5-azide undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,2,3-triazoles by reacting the azide group with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and is used for bioconjugation applications.
Common Reagents and Conditions
CuAAC: Requires copper sulfate (CuSO₄) and sodium ascorbate as reducing agents.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Major Products Formed
1,2,3-Triazoles: Formed from CuAAC reactions.
Bioconjugates: Formed from SPAAC reactions with biomolecules.
科学研究应用
Chemistry
Fmoc-N-amido-PEG5-azide is used in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system. It is also employed in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for the selective attachment of fluorescent probes and other tags .
Medicine
The compound is used in the development of targeted therapies, particularly in cancer treatment. PROTACs synthesized using this compound can selectively degrade oncogenic proteins .
Industry
This compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable bioconjugates makes it valuable in the development of biosensors and diagnostic tools .
作用机制
The mechanism of action of Fmoc-N-amido-PEG5-azide involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group in this compound allows for the attachment of various ligands, facilitating the formation of PROTACs that can bind to both the target protein and an E3 ubiquitin ligase .
相似化合物的比较
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a shorter PEG spacer.
Fmoc-N-amido-PEG7-azide: Similar structure but with a longer PEG spacer.
Fmoc-N-amido-PEG5-acid: Contains a terminal carboxylic acid instead of an azide group.
Uniqueness
Fmoc-N-amido-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The azide group allows for versatile click chemistry applications, making it a valuable tool in both research and industrial settings .
属性
分子式 |
C27H36N4O7 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H36N4O7/c28-31-30-10-12-34-14-16-36-18-20-37-19-17-35-15-13-33-11-9-29-27(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32) |
InChI 键 |
PZPHLSXIXQPFFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



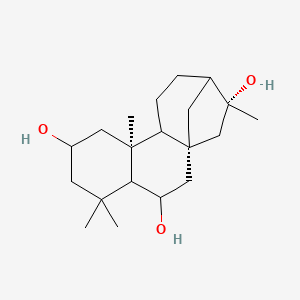
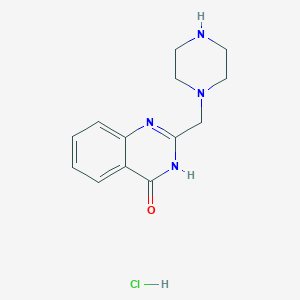
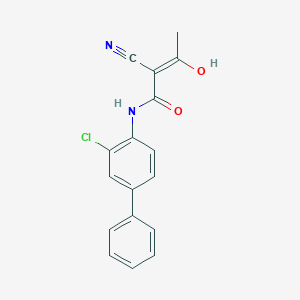
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
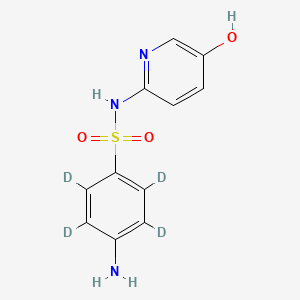
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
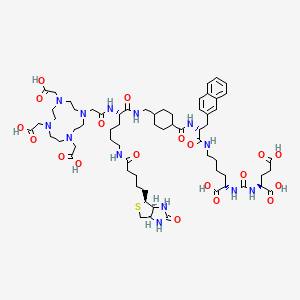
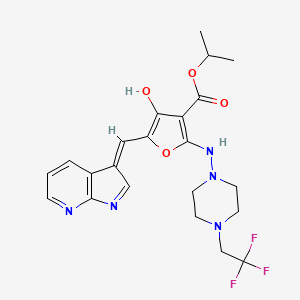
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
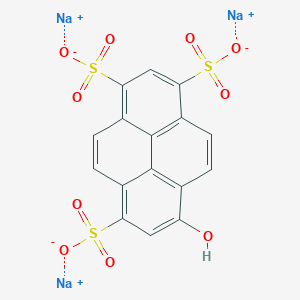
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
